Kuanoniamine A Exhibits 14-Fold Higher Potency Than Kuanoniamine B in Lymphocyte Proliferation Inhibition
Kuanoniamine A demonstrates significantly greater inhibitory potency against human lymphocyte proliferation compared to its closest structural analog, Kuanoniamine B [1].
| Evidence Dimension | Inhibition of human lymphocyte proliferation |
|---|---|
| Target Compound Data | IC50 = 1.50 μM |
| Comparator Or Baseline | Kuanoniamine B: IC50 = 21.07 ± 1.16 μM |
| Quantified Difference | Kuanoniamine A is approximately 14-fold more potent than Kuanoniamine B |
| Conditions | 96-hour continuous exposure; 3 experiments performed in duplicate; SEM reported [1] |
Why This Matters
For immunosuppression or anti-proliferative studies, selecting Kuanoniamine A ensures potent activity at lower concentrations, reducing off-target effects and material costs compared to Kuanoniamine B.
- [1] Kijjoa, A.; Wattanadilok, R.; Campos, N.; Nascimento, M.S.; Pinto, M.; Herz, W. Anticancer Activity Evaluation of Kuanoniamines A and C Isolated from the Marine Sponge Oceanapia sagittaria, Collected from the Gulf of Thailand. Mar. Drugs 2007, 5(2), 6-22. View Source
